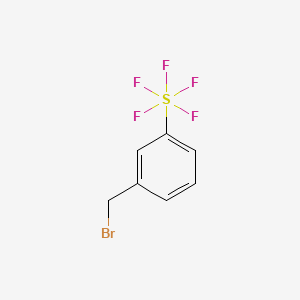

3-(Pentafluorosulfur)benzyl bromide

Overview

Description

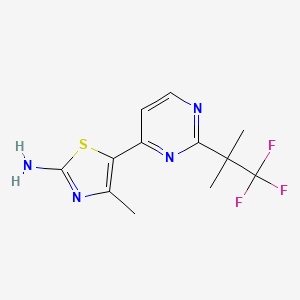

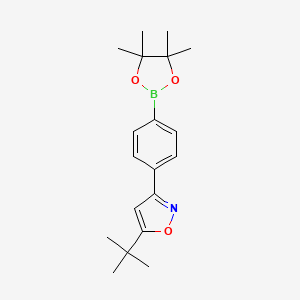

3-(Pentafluorosulfur)benzyl bromide is a chemical compound with a molecular weight of 315.08 . It is a liquid at ambient temperature . The IUPAC name for this compound is 1-(bromomethyl)-3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzene .

Molecular Structure Analysis

The InChI code for 3-(Pentafluorosulfur)benzyl bromide is 1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific reactions involving 3-(Pentafluorosulfur)benzyl bromide are not detailed in the search results, benzyl bromides are known to be versatile synthetic intermediates . They can undergo Pd-catalyzed sp–sp3 cross-coupling with lithium acetylides , and they can also participate in photochemical benzylic bromination .Physical And Chemical Properties Analysis

3-(Pentafluorosulfur)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 315.08 .Scientific Research Applications

Synthesis of Organosulfur Compounds

3-(Pentafluorosulfur)benzyl bromide: is instrumental in the synthesis of organosulfur compounds, which are pivotal in medicinal chemistry. A one-pot, thiol-free synthetic approach utilizes benzyl bromides like this compound to produce sulfides and sulfoxides selectively . These compounds have applications ranging from pharmaceuticals to materials science.

Photochemical Benzylic Bromination

This compound can be used in photochemical benzylic bromination processes. The reactivity of 3-(Pentafluorosulfur)benzyl bromide has been explored in continuous flow systems, showing compatibility with electron-rich aromatic substrates . This application is significant for the development of protective groups in organic synthesis.

Cross-Coupling Reactions

In modern synthetic chemistry, cross-coupling reactions are a cornerstone3-(Pentafluorosulfur)benzyl bromide can participate in Pd-catalyzed sp–sp3 cross-coupling reactions with lithium acetylides, offering a method to create complex molecules at room temperature and within minutes .

Development of NIR Fluorescent Probes

Benzyl sulfides derived from 3-(Pentafluorosulfur)benzyl bromide are used as near-infrared (NIR) fluorescent probes. These probes are particularly useful for targeted cancer imaging, providing a non-invasive method to detect and monitor tumors .

Green Chemistry Applications

The compound’s role in green chemistry is notable, as it allows for the synthesis of sulfides without the use of metal catalysts or thiols, which are often associated with unpleasant odors and health hazards . This aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in chemical processes.

Pharmaceutical Intermediate Synthesis

3-(Pentafluorosulfur)benzyl bromide: serves as an intermediate in the synthesis of various pharmaceutical drugs. Its reactivity enables the formation of key structural motifs present in drugs used for allergies, asthma, and histamine-2 blockers .

Material Science Innovations

The unique properties of 3-(Pentafluorosulfur)benzyl bromide contribute to material science, where organosulfur compounds play a role in the development of new materials with specific functionalities, such as enhanced durability or electrical conductivity .

Chemical Education and Research

Lastly, this compound is used in academic settings for educational purposes. It provides a practical example of advanced organic synthesis techniques, helping students and researchers understand the intricacies of chemical reactivity and synthesis strategies .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mechanism of Action

Target of Action

Benzylic bromides are often used as intermediates in organic synthesis . They can react with a variety of nucleophiles, making them useful for forming new carbon-carbon bonds .

Mode of Action

The bromine atom in benzylic bromides is electrophilic and can be displaced by nucleophiles via an SN1 or SN2 mechanism . The choice between these two mechanisms depends on the structure of the benzylic bromide and the conditions of the reaction .

Result of Action

The result of a reaction involving a benzylic bromide would depend on the specific reaction conditions and the nucleophile used. The product could be a wide range of organic compounds .

Action Environment

The reactivity of benzylic bromides can be influenced by various environmental factors, including temperature, solvent, and the presence of other chemicals . For example, polar solvents can stabilize the transition state in SN2 reactions, promoting this pathway .

properties

IUPAC Name |

[3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF5S/c8-5-6-2-1-3-7(4-6)14(9,10,11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTCKIUDJZCRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorosulfur)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)

![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)